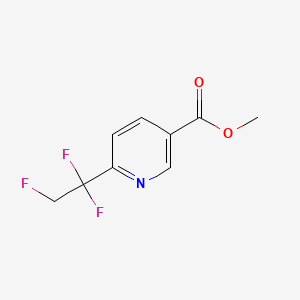![molecular formula C11H18O4S B15298499 Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate: is a chemical compound with the molecular formula C11H18O4S and a molecular weight of 246.32 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a unique and rigid structure, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxides or thiols.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or thiols.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[1.1.1]pentane core makes it valuable for studying steric effects and molecular interactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and liquid crystals, due to its unique structural properties .
Mechanism of Action
The mechanism by which tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate exerts its effects is primarily through its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and are used in similar applications.
Phenyl ring bioisosteres: Compounds like cubanes and other small-ring systems can also mimic the properties of phenyl rings.
Uniqueness: Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is unique due to its combination of the bicyclo[1.1.1]pentane core and the sulfonyl ester group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H18O4S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-bicyclo[1.1.1]pentanylsulfonyl)acetate |
InChI |
InChI=1S/C11H18O4S/c1-10(2,3)15-9(12)7-16(13,14)11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
InChI Key |
ZCGSRJVZJNBMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
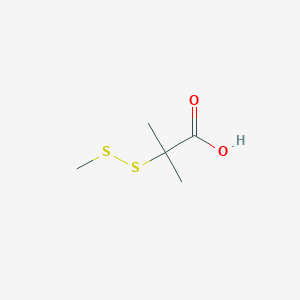

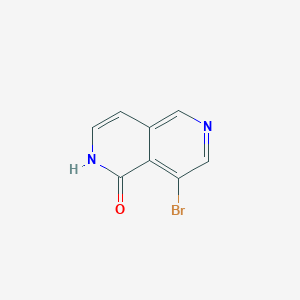
![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
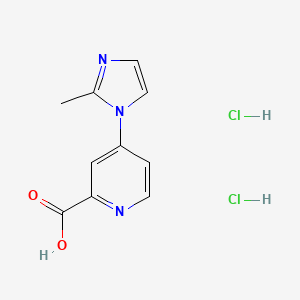
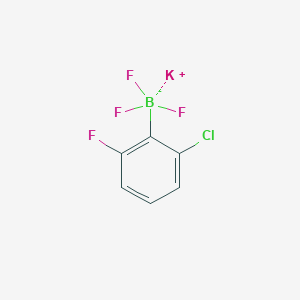
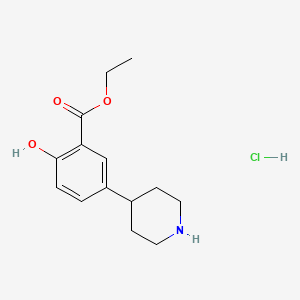

![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
